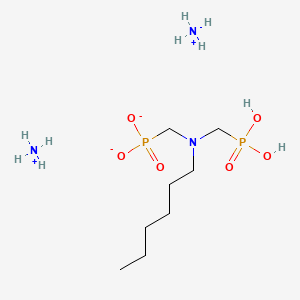

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate

Description

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate (CAS 94107-70-7) is a bisphosphonate compound characterized by a hexylimino group bridging two methylenephosphonate moieties and two ammonium counterions. Its molecular formula is C₈H₂₃N₃O₆P₂, with a molecular weight of 327.23 g/mol . The hexyl chain (C₆) confers moderate lipophilicity, distinguishing it from shorter-chain analogues (e.g., propyl, butyl) and hydrophilic derivatives like hydroxyethyl-substituted bisphosphonates. Bisphosphonates are widely studied for their ability to bind hydroxyapatite in bone tissues, making them relevant in osteoporosis treatment and industrial applications such as corrosion inhibition .

Properties

CAS No. |

94107-70-7 |

|---|---|

Molecular Formula |

C8H27N3O6P2 |

Molecular Weight |

323.26 g/mol |

IUPAC Name |

diazanium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid |

InChI |

InChI=1S/C8H21NO6P2.2H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);2*1H3 |

InChI Key |

AGWOZOMWEWMBHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions .

Industrial Production Methods

Industrial production of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bisphosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .

Scientific Research Applications

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Mechanism of Action

The mechanism of action of diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its high affinity for calcium ions. This property allows it to bind strongly to bone mineral, making it effective in inhibiting bone resorption. The compound targets osteoclasts, the cells responsible for bone resorption, and inhibits their activity, thereby reducing bone loss .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Key Observations :

Alkyl Chain Impact :

- Longer chains (e.g., dodecyl, CAS 94107-76-3) increase LogP, enhancing lipophilicity but reducing aqueous solubility. The hexyl derivative balances moderate hydrophobicity for membrane permeability while retaining some solubility .

- Hydroxyethyl substitution (CAS 84696-97-9) introduces a polar -OH group, lowering LogP (-0.80) and increasing polar surface area (PSA = 164.63 Ų), making it more hydrophilic .

Counterion Effects :

Functional Performance

- Bone Affinity : Shorter alkyl chains (e.g., hydroxyethyl) show stronger binding to bone minerals due to higher polarity, while longer chains (hexyl, dodecyl) may prioritize tissue penetration .

- Corrosion Inhibition: Hexyl and dodecyl derivatives are effective in non-aqueous systems due to hydrophobic interactions, whereas hydrophilic variants (e.g., hydroxyethyl) perform better in aqueous environments .

Biological Activity

Overview of Diammonium Dihydrogen ((Hexylimino)bis(methylene))bisphosphonate

Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a phosphonate compound that may exhibit various biological activities similar to other phosphonates. Phosphonates are known for their potential applications in agriculture, medicine, and biochemistry due to their ability to interact with biological systems.

Chemical Structure

The compound features a central phosphonate group, which is characterized by the presence of phosphorus atoms bonded to oxygen atoms. The hexylimino substituent may influence its biological properties, including its interaction with enzymes and cellular components.

Biological Activities

- Antimicrobial Activity : Many phosphonates have demonstrated antimicrobial properties. For instance, studies have shown that certain phosphonate derivatives can inhibit the growth of bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Some phosphonates have been investigated for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways. Research has indicated that modifications in the alkyl chain length and branching can significantly affect the cytotoxicity of these compounds.

- Enzyme Inhibition : Phosphonates can act as enzyme inhibitors, particularly in pathways involving nucleotides and amino acids. The presence of the methylene groups may enhance binding affinity to target enzymes, leading to effective inhibition.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of various phosphonates against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications led to enhanced efficacy against resistant strains.

- Cytotoxicity Assays : Research conducted on phosphonate derivatives revealed that compounds with longer alkyl chains exhibited increased cytotoxicity against several cancer cell lines, suggesting a structure-activity relationship that could be explored further for therapeutic applications.

- Enzyme Interaction Studies : In vitro studies have shown that specific phosphonate compounds can effectively inhibit key enzymes involved in metabolic pathways, demonstrating potential for drug development targeting metabolic disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.